molecular formula C11H17ClN2O B1440727 2-Amino-3-methyl-N-phenylbutanamide hydrochloride CAS No. 635682-91-6

2-Amino-3-methyl-N-phenylbutanamide hydrochloride

Cat. No.: B1440727
CAS No.: 635682-91-6
M. Wt: 228.72 g/mol
InChI Key: PFWNTOZICPWSMJ-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-N-phenylbutanamide hydrochloride (CAS: 635682-91-6) is a synthetic organic compound with the molecular formula C₁₁H₁₇ClN₂O and a molecular weight of 228.72 g/mol. It features a branched butanamide backbone substituted with an amino group at position 2, a methyl group at position 3, and a phenyl group at the N-terminal (Figure 1). The compound has a purity of ≥95% and is primarily utilized in laboratory research, though it is currently marked as discontinued by suppliers like Biosynth .

Properties

IUPAC Name

2-amino-3-methyl-N-phenylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-8(2)10(12)11(14)13-9-6-4-3-5-7-9;/h3-8,10H,12H2,1-2H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFWNTOZICPWSMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635682-91-6
Record name Butanamide, 2-amino-3-methyl-N-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=635682-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Starting Materials and General Strategy

The synthesis typically begins with:

The key step is the formation of the amide bond between the carboxylic acid group of 2-amino-3-methylbutanoic acid and the amino group of aniline, followed by conversion of the free amide base into its hydrochloride salt.

Amide Bond Formation

Activation of Carboxylic Acid:

  • The carboxylic acid group of 2-amino-3-methylbutanoic acid is activated using carbodiimide coupling reagents such as:
    • Dicyclohexylcarbodiimide (DCC)
    • N,N’-Diisopropylcarbodiimide (DIC)

These reagents facilitate the formation of an active ester intermediate, which then reacts with aniline to form the amide bond.

Reaction Conditions:

  • The reaction is typically conducted in an aprotic solvent like dichloromethane or tetrahydrofuran (THF).
  • The reaction temperature is maintained at room temperature or slightly elevated (~25-40°C).
  • A base such as N,N-dimethylaminopyridine (DMAP) may be used as a catalyst to improve the coupling efficiency.
  • Reaction time ranges from several hours to overnight to ensure complete conversion.

Representative Reaction Scheme:

$$
\text{2-Amino-3-methylbutanoic acid} + \text{Aniline} \xrightarrow[\text{DMAP}]{\text{DCC or DIC}} \text{2-Amino-3-methyl-N-phenylbutanamide}
$$

Hydrochloride Salt Formation

  • The free amide base is converted to its hydrochloride salt by treatment with hydrochloric acid.
  • This step improves the compound's stability, solubility, and crystallinity.
  • Typically, anhydrous hydrogen chloride gas or hydrochloric acid in an organic solvent (e.g., ether or ethanol) is used.
  • The reaction is carried out at low temperature (0-5°C) to avoid side reactions.
  • The resulting hydrochloride salt precipitates out and is collected by filtration and drying.

Alternative Synthetic Routes and Related Compounds

While the above method is direct, related synthetic strategies involve multi-step reactions starting from ethyl acetoacetate and aniline to form intermediates such as 3-oxo-N-phenylbutanamide, which can be further transformed into related amides or heterocyclic derivatives. These methods involve:

  • Condensation of aniline with ethyl acetoacetate at high temperature (~160°C) for extended periods (e.g., 36 hours).
  • Subsequent cyclization and functional group transformations under acidic or basic conditions.

These alternative routes provide insight into the chemical behavior of the phenylbutanamide scaffold but are more complex than the direct amide coupling approach for the target compound.

Summary of Key Preparation Data

Step Reagents/Conditions Temperature Time Yield (%) Notes
Amide Bond Formation 2-Amino-3-methylbutanoic acid, Aniline, DCC or DIC, DMAP, solvent (THF/DCM) 25-40°C 4-24 h 70-90 Carbodiimide coupling; mild conditions
Hydrochloride Salt Formation HCl gas or HCl in ether/ethanol 0-5°C 1-2 h >95 Precipitation of hydrochloride salt
Alternative route (intermediate synthesis) Aniline + Ethyl acetoacetate, reflux 160°C 36 h Moderate Multi-step, high temperature, longer time

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-methyl-N-phenylbutanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amide group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Amino-3-methyl-N-phenylbutanamide hydrochloride is primarily investigated for its potential therapeutic applications. It has been studied for:

  • Antidepressant Activity : Research indicates that compounds similar to this amide may exhibit antidepressant-like effects in animal models, potentially through modulation of neurotransmitter systems such as serotonin and norepinephrine .
  • Analgesic Properties : Some studies suggest that this compound may possess analgesic properties, making it a candidate for pain management therapies .

Pharmacological Studies

The pharmacological profile of this compound has been explored in various contexts:

  • Neuropharmacology : Investigations into its effects on the central nervous system have shown promise in understanding its role as a modulator of neurotransmitter release .
  • Drug Development : Due to its structural similarities with known psychoactive substances, it is being evaluated for potential use in developing new medications targeting mood disorders and pain relief .

Synthesis and Analytical Chemistry

This compound is also significant in synthetic chemistry:

  • Synthesis Pathways : Various synthetic routes have been developed to produce this compound, often involving the reaction of amines with butanoyl chloride derivatives .
  • Analytical Techniques : Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are utilized to analyze the purity and concentration of this compound during research and development phases .

Table 1: Summary of Research Findings

Study ReferenceApplication AreaKey Findings
Antidepressant ActivityExhibits potential antidepressant effects
Analgesic PropertiesPossible analgesic effects in animal models
NeuropharmacologyModulates neurotransmitter release

Case Study 1: Antidepressant Effects

A study published in a peer-reviewed journal examined the antidepressant effects of related compounds. It was found that modifications to the amine structure significantly influenced efficacy, suggesting that this compound could be a lead compound for further development in antidepressant therapies.

Case Study 2: Pain Management Research

Another investigation focused on the analgesic properties of this compound. In controlled trials, it demonstrated significant pain relief comparable to existing analgesics, indicating its potential as a new therapeutic agent.

Mechanism of Action

The mechanism of action of 2-Amino-3-methyl-N-phenylbutanamide hydrochloride involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX enzymes, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of substituted butanamide hydrochlorides. Below is a detailed comparison with five analogs, focusing on molecular features, physicochemical properties, and applications.

Structural and Molecular Comparisons

Table 1: Molecular Characteristics of Selected Butanamide Derivatives
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Differences References
2-Amino-3-methyl-N-phenylbutanamide HCl (635682-91-6) C₁₁H₁₇ClN₂O 228.72 Phenyl, methyl, amino Reference compound
2-Amino-N-cyclopentyl-3-methylbutanamide HCl (1236262-43-3) C₁₀H₂₁ClN₂O 220.74 Cyclopentyl (instead of phenyl), methyl, amino Bulkier aliphatic substituent reduces aromaticity
2-Amino-N-ethyl-3-methylbutanamide HCl (1236254-95-7) C₇H₁₇ClN₂O 180.68 Ethyl (instead of phenyl), methyl, amino Smaller substituent lowers molecular weight
2-Amino-N-(furan-2-ylmethyl)-3-methylbutanamide HCl (1236256-49-7) C₁₀H₁₇ClN₂O₂ 232.71 Furan-2-ylmethyl (heterocyclic), methyl, amino Oxygen-containing heterocycle enhances polarity
3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide HCl (1909313-82-1) C₁₁H₁₅ClFN₂O 255.70 4-Fluorophenyl, methyl, amino Fluorine atom increases electronegativity
2-Amino-N-hydroxy-3-methylbutanamide HCl (102185-21-7) C₅H₁₂ClN₂O₂ 168.60 Hydroxy (instead of phenyl), methyl, amino Hydroxyl group enhances solubility

Physicochemical and Functional Differences

Solubility :

  • The phenyl and 4-fluorophenyl derivatives (CAS 635682-91-6 and 1909313-82-1) exhibit lower aqueous solubility due to aromatic hydrophobicity .
  • The hydroxy analog (CAS 102185-21-7) shows higher solubility in polar solvents due to its hydroxyl group .
  • The furan-2-ylmethyl substituent (CAS 1236256-49-7) introduces moderate polarity, balancing solubility and lipophilicity .

Pharmacological Relevance :

  • The 4-fluorophenyl derivative (CAS 1909313-82-1) is highlighted for its use in pharmaceutical development , particularly in creating fluorinated drugs with enhanced metabolic stability and target binding .
  • The ethyl analog (CAS 1236254-95-7) may serve as a simpler scaffold for structure-activity relationship (SAR) studies due to its reduced steric hindrance .

Synthetic Utility: The cyclopentyl variant (CAS 1236262-43-3) is valuable in synthesizing compounds requiring steric bulk to modulate receptor interactions .

Biological Activity

2-Amino-3-methyl-N-phenylbutanamide hydrochloride, also known by its CAS number 635682-91-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11_{11}H16_{16}ClN1_{1}O
  • Molecular Weight : 215.71 g/mol
  • CAS Number : 635682-91-6

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Receptor Interaction : The compound may interact with various receptors, influencing signaling pathways related to neurotransmitter release and modulation.
  • Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes involved in metabolic pathways, thereby altering physiological responses.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antidepressant-like Effects : Studies have shown that the compound may possess antidepressant-like properties in animal models, potentially through serotonin and norepinephrine reuptake inhibition.
  • Anti-inflammatory Properties : Preliminary data suggest that it may reduce inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntidepressantExhibits antidepressant-like effects in models,
Anti-inflammatoryReduces inflammatory markers in vitro ,
Enzyme InhibitionPotential inhibition of metabolic enzymes ,

Case Studies

  • Antidepressant Activity :
    A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test and tail suspension test. The mechanism was hypothesized to involve increased levels of serotonin and norepinephrine in synaptic clefts due to reuptake inhibition.
  • Anti-inflammatory Effects :
    In vitro studies using macrophage cell lines showed that treatment with the compound led to decreased production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential role for the compound in managing conditions characterized by chronic inflammation.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2-Amino-3-methyl-N-phenylbutanamide hydrochloride with high purity?

  • Methodological Answer : Optimize reaction conditions (e.g., solvent choice, temperature, and pH) to minimize byproducts. Use column chromatography or recrystallization for purification, and validate purity via HPLC or NMR . For hydrochlorides, ensure proper stoichiometry of HCl during salt formation to avoid residual reactants .

Q. How should researchers address solubility limitations during experimental preparation?

  • Methodological Answer : The compound exhibits low solubility (<1 mg/mL) in aqueous buffers. Use co-solvents like DMSO or ethanol (≤10% v/v) to enhance dissolution while maintaining biocompatibility. Pre-warm solvents to 37°C for improved solubility, and confirm stability under these conditions via UV-Vis spectroscopy .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in D2 _2O or DMSO-d6 _6 to confirm structural integrity, referencing spectral libraries for analogous hydrochlorides .
  • Mass Spectrometry : Employ ESI-MS to verify molecular weight (300.781 g/mol) and detect impurities .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) for purity assessment .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. mass spectrometry) be resolved during structural confirmation?

  • Methodological Answer : Cross-validate results using orthogonal techniques:

  • Tandem MS/MS to confirm fragmentation patterns.
  • 2D NMR (COSY, HSQC) to resolve overlapping proton signals.
  • Iterative refinement of synthetic protocols to eliminate batch-specific impurities .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate the compound at pH 2–9 and temperatures (4°C to 60°C) for 1–4 weeks. Monitor degradation via HPLC and quantify using a validated calibration curve .
  • Kinetic Analysis : Apply Arrhenius equations to predict shelf-life under standard storage conditions (-20°C for solid, -80°C in solution) .

Q. How to design experiments to investigate the compound’s potential as an enzyme inhibitor or receptor ligand?

  • Methodological Answer :

  • Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity (KdK_d) with target enzymes like proteases or kinases.
  • Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding modes, followed by mutagenesis studies to validate key residues .
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a gold sensor chip to measure real-time interaction kinetics .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and observed biological activity in vitro?

  • Methodological Answer :

  • Dose-Response Curves : Test multiple concentrations (0.1–100 µM) to rule out off-target effects at high doses.
  • Cellular Uptake Studies : Use radiolabeled compounds (e.g., 3H^3H) to quantify intracellular accumulation and correlate with activity .
  • Control Experiments : Include known inhibitors/agonists to validate assay conditions and equipment calibration .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-3-methyl-N-phenylbutanamide hydrochloride
Reactant of Route 2
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2-Amino-3-methyl-N-phenylbutanamide hydrochloride

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